N-(m-Acetylphenyl)-2-propylvaleramide
Description
N-(m-Acetylphenyl)-2-propylvaleramide is a synthetic organic compound structurally derived from 2-propylvaleramide (valpromide, CAS 2430-27-5), a known anticonvulsant agent. The compound features a meta-acetylphenyl substituent attached to the nitrogen atom of the valpromide backbone. Its molecular formula is C₁₅H₂₁NO₂, with a molecular weight of 247.33 g/mol.
Properties
CAS No. |
22179-47-1 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C16H23NO2/c1-4-7-13(8-5-2)16(19)17-15-10-6-9-14(11-15)12(3)18/h6,9-11,13H,4-5,7-8H2,1-3H3,(H,17,19) |
InChI Key |
NDCZFQPEODGZKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(m-Acetylphenyl)-2-propylvaleramide typically involves the acylation of m-acetylphenylamine with 2-propylvaleric acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane (DCM) and are performed at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control can further streamline the process, ensuring consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
N-(m-Acetylphenyl)-2-propylvaleramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to produce corresponding alcohols.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: NaOCH3 in methanol at room temperature.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(m-Acetylphenyl)-2-propylvaleramide exerts its effects is thought to involve the modulation of specific molecular targets and pathways. The acetyl group may interact with enzymes or receptors, altering their activity and leading to downstream effects. The valeramide moiety may also play a role in enhancing the compound’s bioavailability and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(m-Acetylphenyl)-2-propylvaleramide with three classes of related compounds: valpromide derivatives , acetamide-based pesticides , and aromatic-substituted acetamides .
Valpromide (2-Propylvaleramide)
Valpromide (CAS 2430-27-5, C₈H₁₇NO) is the parent compound lacking the acetylphenyl group. It is synthesized via alkylation of methyl cyanoacetate, followed by hydrolysis and decarboxylation . Key differences include:
- Metabolism : Valpromide undergoes hepatic metabolism to valproic acid, but the acetylphenyl substituent may introduce alternative metabolic pathways (e.g., cytochrome P450-mediated oxidation).
Acetamide-Based Pesticides
Several structurally analogous acetamides are used as herbicides, sharing the N-substituted acetamide core but differing in substituents and applications (Table 1) :
| Compound Name | Substituents | Use | Molecular Formula |
|---|---|---|---|
| Alachlor | 2,6-Diethylphenyl, methoxymethyl | Herbicide | C₁₄H₂₀ClNO₂ |
| Pretilachlor | 2,6-Diethylphenyl, 2-propoxyethyl | Rice field herbicide | C₁₇H₂₆ClNO₂ |
| This compound | m-Acetylphenyl, 2-propylvaleramide | Undocumented | C₁₅H₂₁NO₂ |
Key Observations :
- Substituent Impact : Alachlor and pretilachlor use chlorinated alkyl/aryl groups for herbicidal activity, while the acetylphenyl group in the target compound may confer distinct interactions (e.g., receptor binding or enzyme inhibition).
- Selectivity : Agricultural acetamides target plant-specific enzymes (e.g., fatty acid elongation), whereas This compound ’s lack of pesticidal data suggests divergent biological targets.
Aromatic-Substituted Acetamides
Compounds like thenylchlor (CAS 21757-82-4) and dimethenamid (CAS 163515-14-8) incorporate thienyl or methoxyalkyl groups, enhancing soil residual activity . In contrast, the acetylphenyl group in the target compound could:
- Increase photostability due to aromatic conjugation.
- Modify binding affinity in biological systems (e.g., acetyl groups often participate in hydrogen bonding).
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